molecular formula C15H23NO3S B13941255 4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide CAS No. 89578-71-2

4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide

Cat. No.: B13941255
CAS No.: 89578-71-2
M. Wt: 297.4 g/mol
InChI Key: SLWBIVWVJQRYMQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a methyl group and a sulfonamide group, which is further connected to a propyl chain bearing an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide typically involves multiple steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) to introduce the propyl group.

    Sulfonation: The next step is the sulfonation of the alkylated benzene to introduce the sulfonamide group.

    Oxane Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit dihydropteroate synthase in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • Benzenesulfonamide, 4-methyl-

Uniqueness

4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide is unique due to the presence of the oxane ring, which can impart distinct chemical and biological properties compared to other sulfonamides. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

89578-71-2

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-methyl-N-[3-(oxan-2-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-13-7-9-15(10-8-13)20(17,18)16-11-4-6-14-5-2-3-12-19-14/h7-10,14,16H,2-6,11-12H2,1H3

InChI Key

SLWBIVWVJQRYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2CCCCO2

Origin of Product

United States

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